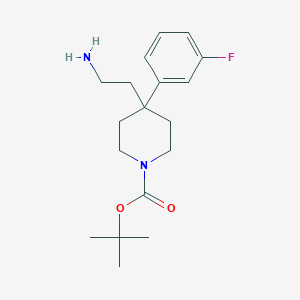
tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate
Overview
Description
Tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate (TBFAP) is a compound that has been studied for a variety of applications. It is a member of the tert-butyl family of compounds and has been used in a number of different laboratory experiments. TBFAP has been studied for its potential to be used as a drug, as a reagent, and as a tool for scientific research.
Scientific Research Applications
Tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate has been studied for a variety of scientific research applications. It has been used as a tool to study the binding of proteins to DNA, to study the interaction of drugs with their target molecules, and to study the mechanism of action of various drugs. It has also been used in the study of enzyme kinetics and as a model compound for drug design.
Mechanism of Action
Tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate is believed to act as a competitive inhibitor of the enzyme, phosphodiesterase (PDE). PDE is an enzyme that catalyzes the hydrolysis of cAMP and cGMP, two important signaling molecules in the body. By binding to PDE, this compound inhibits its activity, resulting in an increase in the levels of cAMP and cGMP. This, in turn, leads to the activation of various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various laboratory experiments. It has been found to have a variety of effects on the body, including the inhibition of the enzyme, PDE, as discussed above. It has also been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, this compound has been found to have an effect on the metabolism of glucose and fatty acids, as well as an effect on the levels of various hormones in the body.
Advantages and Limitations for Lab Experiments
Tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate has several advantages for laboratory experiments. It is a relatively simple compound to synthesize, and it is relatively stable in aqueous solutions. It is also relatively non-toxic, making it safe to use in a variety of experiments. However, this compound does have some limitations for lab experiments. It is not soluble in organic solvents, and it is not very soluble in water. Additionally, it is not very stable in acidic solutions, making it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate research. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done to develop new synthesis methods for the compound, as well as to develop new uses for the compound in scientific research. Finally, further research could be done to explore the potential therapeutic uses of the compound, such as in the treatment of cancer or other diseases.
properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-17(2,3)23-16(22)21-11-8-18(7-10-20,9-12-21)14-5-4-6-15(19)13-14/h4-6,13H,7-12,20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOOMPBEFFBDCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCN)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




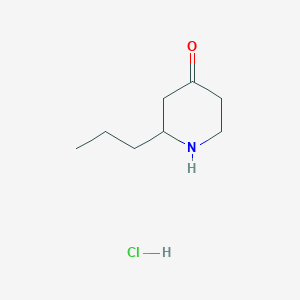
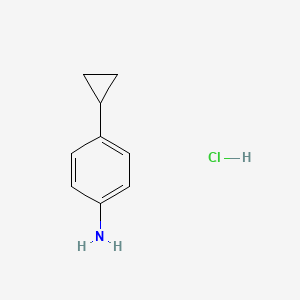
![5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1469623.png)
![N-[(1R)-1-(4-Bromophenyl)ethyl]-3-methoxypropanamide](/img/structure/B1469626.png)

![[1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine](/img/structure/B1469629.png)
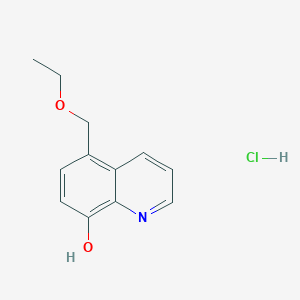
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1469633.png)
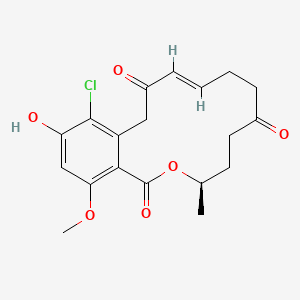
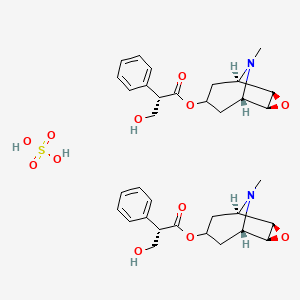


![(2S)-(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-yl 2,6-diaminohexanoate](/img/structure/B1469641.png)